(Z)-methyl 3-methyl-2-((4-(N-methyl-N-phenylsulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
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Description
(Z)-methyl 3-methyl-2-((4-(N-methyl-N-phenylsulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a useful research compound. Its molecular formula is C24H21N3O5S2 and its molecular weight is 495.57. The purity is usually 95%.
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Biological Activity
(Z)-methyl 3-methyl-2-((4-(N-methyl-N-phenylsulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a synthetic compound that belongs to a class of benzothiazole derivatives, which have shown significant biological activity, particularly in cancer research. This article aims to explore the biological activity of this compound through various studies, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that integrates a benzothiazole core with various substituents that enhance its biological activity. The key structural components include:
- Benzothiazole Ring : Known for its role in anticancer activity.
- Sulfamoyl Group : Enhances solubility and bioavailability.
- Carboxylate Group : Potentially involved in receptor binding and activity modulation.
Research indicates that compounds similar to this compound exert their effects primarily through:
- Inhibition of Tubulin Polymerization : This mechanism disrupts microtubule dynamics, which is crucial for cell division and proliferation. Compounds in this class have demonstrated IC50 values in the low nanomolar range against various cancer cell lines .
- Targeting Heat Shock Protein 90 (Hsp90) : Some derivatives have been shown to degrade client proteins associated with Hsp90, leading to apoptosis in cancer cells .
Biological Activity Data
The following table summarizes the biological activity data for this compound and related compounds:
Compound Name | Target Cancer Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 (Breast Cancer) | 0.021 - 0.071 | Tubulin Inhibition |
ATCAA-1 | CCRF-CEM (Leukemia) | 0.124 | Tubulin Inhibition |
SMART Compounds | WM-164 (Melanoma) | 0.6 - 50 | Tubulin Inhibition |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the benzothiazole ring and the introduction of various substituents can significantly alter the potency and selectivity of these compounds against different cancer cell lines. For instance:
- Substituent Variations : Altering the position and nature of substituents on the benzothiazole ring has been shown to enhance cytotoxicity.
- Linker Modifications : Changing the linker between the benzothiazole and other functional groups can either increase or decrease biological activity .
Case Studies
- Anticancer Activity : A study involving a series of benzothiazole derivatives demonstrated that specific modifications led to enhanced antiproliferative effects against prostate and melanoma cancer cells, with some compounds achieving IC50 values as low as 0.021 μM .
- Mechanistic Insights : Research into the mechanism of action revealed that these compounds could induce apoptosis through multiple pathways, including the disruption of microtubule formation and interference with protein degradation pathways .
Properties
IUPAC Name |
methyl 3-methyl-2-[4-[methyl(phenyl)sulfamoyl]benzoyl]imino-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5S2/c1-26-20-14-11-17(23(29)32-3)15-21(20)33-24(26)25-22(28)16-9-12-19(13-10-16)34(30,31)27(2)18-7-5-4-6-8-18/h4-15H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGVJDZUAXVWJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.